NCI-60 Cytotoxicity vs. Dioscin
In a systematic NCI-60 screen, Methyl protodioscin (MPD) demonstrated a cytotoxicity profile that is distinct from all other compounds in the NCI database, as confirmed by COMPARE analysis [1]. Specifically, MPD exhibited GI₅₀ values ≤10 µM against most solid tumor cell lines, with exceptional potency (GI₅₀ <2.0 µM) against colon (HCT-15) and breast (MDA-MB-435) cancer cells [1]. In contrast, dioscin, a spirostanol saponin, shows a different selectivity pattern, and protodioscin, a closely related furostanol analog, also yields divergent activity profiles across the same panel [2].
| Evidence Dimension | In vitro cytotoxicity (NCI-60 panel) |
|---|---|
| Target Compound Data | GI₅₀ ≤10 µM (most solid tumors), GI₅₀ <2.0 µM (HCT-15, MDA-MB-435) |
| Comparator Or Baseline | Dioscin (varies by cell line, e.g., IC₅₀ 1.53-6 µM in breast cancer) |
| Quantified Difference | Unique NCI COMPARE negative match; selective sub-2 µM potency in two lines |
| Conditions | NCI 60 human tumor cell line panel, MTT assay |
Why This Matters
This unique cytotoxicity fingerprint indicates a distinct mechanism of action, making MPD a valuable probe for exploring novel anticancer pathways not addressed by other saponins.
- [1] Hu K, Yao X. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro. Cancer Invest. 2003;21(3):389-93. View Source
- [2] Salahuddin M, et al. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer. PLoS One. 2023;18(2):e0272781. View Source
